5-Phenylisoxazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOIZJIDZZDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428174 | |
| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78189-50-1 | |
| Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-isoxazole-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Conversion from 5-Phenylisoxazole-3-carboxylic Acid
The most common method involves the conversion of 5-phenylisoxazole-3-carboxylic acid to its corresponding acid chloride using thionyl chloride ($$SOCl_2$$) under reflux conditions. The reaction proceeds as follows:
$$
\text{5-Phenylisoxazole-3-carboxylic acid} + SOCl2 \rightarrow \text{this compound} + SO2 + HCl
$$
- Reagents : Thionyl chloride ($$SOCl_2$$)
- Solvents : Dichloromethane or tetrahydrofuran
- Temperature : Reflux (~60–80°C)
- Duration : Typically 4–6 hours
- Yield : High (typically >85%).
Alternative Methods Using Phosphorus-based Chlorinating Agents
Other chlorinating agents such as phosphorus oxychloride ($$POCl3$$) or phosphorus pentachloride ($$PCl5$$) can also be employed for the synthesis. These methods are less common due to higher toxicity and equipment corrosion issues.
Continuous Flow Synthesis
For industrial applications, continuous flow reactors have been utilized to optimize reaction conditions, reduce waste, and improve yield consistency. This approach minimizes side reactions and enhances scalability.
Experimental Conditions
The preparation methods require precise control of experimental conditions to ensure high yield and purity.
Mechanism of Reaction
The conversion mechanism involves nucleophilic substitution at the carboxylic acid group:
- Activation of $$SOCl_2$$ leads to the formation of an intermediate sulfonic ester.
- Subsequent nucleophilic attack by the chloride ion generates the carbonyl chloride product.
Challenges in Synthesis
Several challenges are associated with the preparation of this compound:
- Toxicity of Reagents : Thionyl chloride and other chlorinating agents are highly toxic and require specialized handling protocols.
- Corrosion : Equipment corrosion due to $$HCl$$ production during the reaction necessitates robust materials like glass-lined reactors.
- Waste Management : The synthesis generates gaseous byproducts ($$SO_2$$, $$HCl$$) that require proper disposal systems.
Optimization Strategies
To address these challenges, researchers have proposed several optimization strategies:
- Use of alternative chlorinating agents such as bis(trichloromethyl) carbonate for safer processing.
- Implementation of continuous flow systems for better control over reaction parameters.
- Addition of catalysts like pyridine to neutralize acidic byproducts and improve yield.
Applications
The reactivity of this compound makes it valuable for:
- Synthesis of pharmaceuticals (e.g., anti-inflammatory agents).
- Development of enzyme inhibitors in biological studies.
- Production of functional materials such as polymers and nanomaterials.
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-phenylisoxazole-3-carboxylic acid.
Condensation Reactions: It can react with amines to form amides and with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Phenylisoxazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: Isoxazole derivatives are studied for their potential as enzyme inhibitors, particularly monoamine oxidase inhibitors.
Material Science: It is used in the synthesis of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Phenylisoxazole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, applications, and physicochemical properties of 5-phenylisoxazole-3-carbonyl chloride are influenced by substituents on the isoxazole ring. Below is a detailed comparison with structurally related compounds:
5-Isopropyl-3-isoxazolecarbonyl Chloride
- Molecular Formula: C₇H₈ClNO₂
- Molecular Weight : 173.60 g/mol
- Key Differences: The phenyl group in this compound is replaced with an isopropyl group. Lower molecular weight may improve solubility in non-polar solvents.
5-Methyl-3-phenylisoxazole-4-carbonyl Chloride
- Molecular Formula: C₁₁H₈ClNO₂
- Molecular Weight : 221.64 g/mol
- Key Differences :
5-Phenylisoxazole-3-carboxylic Acid
- Molecular Formula: C₁₀H₇NO₃
- Molecular Weight : 189.17 g/mol
- Key Differences :
4,5-Dichloroisothiazole-3-carbonyl Chloride
- Molecular Formula: C₄HCl₂NO₂S
- Molecular Weight : 210.94 g/mol
- Key Differences :
Data Table: Comparative Analysis
Research Findings
- Reactivity Trends : The phenyl group in this compound stabilizes the intermediate during nucleophilic substitution, but steric hindrance can slow reactions compared to smaller substituents like methyl or isopropyl .
- Synthetic Utility : This compound is preferred over 5-methyl derivatives for synthesizing alkaloid-based ureas due to enhanced electronic interactions with aromatic amines .
- Stability : Acyl chlorides with electron-withdrawing substituents (e.g., dichloro in isothiazole derivatives) exhibit longer shelf lives but require stricter storage conditions (2–8°C) .
Patent and Industrial Relevance
- This compound has 59 patents linked to its use in pharmaceuticals and agrochemicals, surpassing 5-isopropyl derivatives (65 patents for a related quinoline compound) .
Biological Activity
5-Phenylisoxazole-3-carbonyl chloride (PICl) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant case studies and data.
This compound is characterized by its reactive carbonyl chloride functional group, which facilitates various chemical reactions. Common synthetic routes involve nucleophilic substitution, hydrolysis, and condensation reactions with amines and alcohols, leading to the formation of amides and esters.
The primary mechanism of action for PICl involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, forming covalent bonds that modify the activity of target proteins. This property is particularly exploited in the design of enzyme inhibitors, showcasing its role in biochemical pathways.
Enzyme Inhibition
Research indicates that derivatives of 5-phenylisoxazole exhibit significant inhibitory activity against various enzymes. For instance, a study highlighted the development of 4,5-diarylisoxazole derivatives that demonstrated improved inhibition of M. tuberculosis phosphatases compared to their parent compounds. The introduction of a phenyl ring at the 4-position significantly reduced the IC50 from >500 μM to as low as 0.9 μM . This suggests that structural modifications can enhance the biological efficacy of isoxazole derivatives.
Antitumor Activity
In vitro studies have shown that compounds derived from PICl exhibit cytotoxic effects against cancer cell lines. For example, one study reported moderate cytotoxicity against KB-3-1 cells with an IC50 value of 57.7 μM . These findings indicate potential applications in cancer therapeutics.
Case Studies
- Inhibition Studies : A series of isoxazole-based compounds were tested for their inhibitory effects on M. tuberculosis enzymes. The results indicated that specific substitutions on the isoxazole ring led to enhanced selectivity and potency against target enzymes .
- Cytotoxicity Assessment : Compounds synthesized from PICl were evaluated for their cytotoxic properties against various cancer cell lines. The results showed promising activity, warranting further investigation into their potential as anticancer agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | >500 | Poor inhibition |
| 4-Phenylisoxazole-3-carbonyl derivative | 17 | Improved inhibition |
| 4,5-Diarylisoxazole derivative | 0.9 | Strong inhibition against M. tuberculosis |
This table illustrates the impact of structural modifications on biological activity, highlighting the significance of substituents in enhancing potency.
Q & A
Basic: What are the standard synthetic routes for 5-phenylisoxazole-3-carbonyl chloride?
The compound is typically synthesized via a multi-step pathway:
Oxime Formation : React phenylacetaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate .
Cyclization : Treat the oxime with ethyl acetoacetate in the presence of a base (e.g., KCO) to yield a 5-phenylisoxazole-3-carboxylic acid ester .
Hydrolysis and Chlorination : Hydrolyze the ester to the carboxylic acid, followed by treatment with phosphorus pentachloride (PCl) or thionyl chloride (SOCl) to form the acyl chloride .
Key Considerations : Use anhydrous conditions during chlorination to avoid hydrolysis back to the acid.
Advanced: How can regioselectivity issues during isoxazole ring formation be resolved?
Regioselectivity in isoxazole synthesis often arises from competing cyclization pathways. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor the desired 3-acylisoxazole over 5-acyl isomers due to kinetic control .
- Catalytic Additives : Use of Lewis acids (e.g., ZnCl) or bases (e.g., EtN) to direct cyclization .
- Spectroscopic Monitoring : Track reaction progress via H NMR to detect early intermediates (e.g., nitrile oxides) and adjust conditions .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
- IR Spectroscopy : A strong C=O stretch near 1770–1800 cm confirms the acyl chloride group .
- H/C NMR : The isoxazole proton appears as a singlet at δ 6.5–7.0 ppm, while the carbonyl carbon resonates at δ 160–165 ppm .
- Mass Spectrometry : Molecular ion peaks ([M]) at m/z 219 (CHClNO) with fragmentation patterns matching the isoxazole core .
Advanced: How can thermal decomposition products of this compound be analyzed?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals:
- Primary Decomposition : Release of HCl gas (detected via FTIR) at temperatures >120°C .
- Secondary Byproducts : Trace phosgene (COCl) formation above 200°C, identified by a characteristic carbonyl stretch at 1820 cm .
Mitigation : Perform reactions under inert atmospheres and use scrubbers for acid gases.
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear acid-resistant gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
- Storage : Store in airtight containers at 2–4°C to prevent hydrolysis .
Advanced: How can this reagent be used in palladium-catalyzed cross-coupling reactions?
This compound serves as an electrophilic coupling partner:
- Buchwald-Hartwig Amination : React with aryl amines using Pd(OAc)/Xantphos catalyst systems to form carboxamide derivatives .
- Suzuki-Miyaura Coupling : Convert to the boronic ester via transmetallation for C–C bond formation .
Optimization : Use CsCO as a base in DMF at 80°C for higher yields (>75%) .
Basic: How is purity assessed for this compound?
- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time typically 8–10 min .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 54.68%, H: 2.63%) .
Advanced: What strategies mitigate esterification side reactions during acyl chloride applications?
- Solvent Choice : Use polar aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack by alcohols .
- Low Temperatures : Conduct reactions at −20°C to slow down ester formation .
- Additives : Add molecular sieves to scavenge trace water or alcohols .
Basic: What are common applications of this compound in medicinal chemistry?
- Peptide Mimetics : Acylate amino groups in drug candidates to improve metabolic stability .
- Heterocycle Synthesis : Serve as a precursor for triazole and oxadiazole derivatives via cycloaddition reactions .
Advanced: How can computational methods predict reactivity in novel reactions?
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites on the acyl chloride .
- Molecular Dynamics : Simulate solvent effects on reaction rates using AMBER or CHARMM force fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
